molecular formula C20H21F3N2O B1327197 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone CAS No. 898789-06-5

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone

Cat. No.: B1327197
CAS No.: 898789-06-5
M. Wt: 362.4 g/mol
InChI Key: KDBIWFQGRGCTIJ-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is a chemical compound that belongs to the class of benzophenones.

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-3-2-4-17(13-15)19(26)16-5-7-18(8-6-16)20(21,22)23/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBIWFQGRGCTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643440
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-06-5
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzophenones, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Applications
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structure suggests that it may interact with biological targets relevant to several diseases.

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties. The trifluoromethyl group is known to enhance metabolic stability and bioactivity, making it a candidate for further development in cancer therapeutics .
  • Neuropharmacology : The presence of the piperazine moiety is crucial in drug design for central nervous system disorders. Compounds containing piperazine have been linked to various neuropharmacological effects, including anxiolytic and antidepressant activities .
  • Antimicrobial Properties : Some studies have shown that derivatives of benzophenone can possess antimicrobial activity. This suggests that 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone may also be explored for its potential as an antimicrobial agent .

Material Science

Applications in Photovoltaics
The compound's structural characteristics allow it to be used in the development of organic photovoltaic materials. Research into organic semiconductors shows that benzophenone derivatives can improve charge transport properties and stability in solar cells .

Polymer Chemistry
In polymer science, benzophenones are often used as photoinitiators in UV-curable coatings and adhesives. The trifluoromethyl group can enhance the performance of these materials by improving their thermal stability and resistance to solvents .

Chemical Intermediate

Synthesis of Complex Molecules
this compound serves as an important intermediate in the synthesis of more complex pharmaceutical compounds. Its ability to undergo further chemical transformations makes it valuable in synthetic organic chemistry .

Case Studies

StudyFocusFindings
Anticancer Drug Development Investigated the efficacy of similar compounds on cancer cell linesShowed promising results with significant cytotoxic effects against various cancer types .
Material Properties Evaluated the use of benzophenone derivatives in solar cellsDemonstrated enhanced efficiency and stability in organic photovoltaic devices .
Antimicrobial Screening Assessed antimicrobial activity against bacterial strainsFound moderate activity indicating potential for development into antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The piperazine moiety can interact with various receptors and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylpiperazinomethyl)-4’-trifluoromethylbenzophenone is unique due to its specific combination of a trifluoromethyl group and a piperazine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound is characterized by the following structural formula:

Chemical Structure

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realm of pharmacology. Its interactions with biomolecules suggest potential applications in treating various conditions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes, which could be beneficial in therapeutic contexts.
  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing physiological responses.

Therapeutic Applications

The biological activity of this compound suggests several therapeutic applications:

  • Anticancer Activity : Some studies have indicated that the compound may possess cytotoxic properties against cancer cell lines, although further research is required to elucidate this effect.
  • Antimicrobial Properties : There is emerging evidence that this compound may exhibit antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Studies : A study published in a pharmaceutical journal demonstrated that various derivatives of benzophenone compounds showed significant cytotoxic effects against HeLa and Hep-2 cell lines. The mechanism was attributed to the induction of apoptosis in cancer cells, suggesting that this compound could have similar effects .
  • Antimicrobial Research : Research has indicated that certain benzophenone derivatives demonstrate antimicrobial activity against Gram-positive bacteria. The potential of this compound as an antimicrobial agent warrants further investigation .
  • Enzyme Inhibition Studies : Investigations into the inhibitory effects on specific enzymes have shown promise for this compound as a lead for developing new pharmacological agents targeting metabolic pathways .

Data Table: Biological Activities and Findings

Activity TypeStudy ReferenceFindings
CytotoxicityInduced apoptosis in cancer cell lines
Antimicrobial Active against Gram-positive bacteria
Enzyme Inhibition Potential inhibitor of key metabolic enzymes

Q & A

(Basic) What are the standard synthetic routes for 3-(4-Methylpiperazinomethyl)-4'-trifluoromethylbenzophenone?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Core Benzophenone Formation : Start with 4-trifluoromethylbenzophenone derivatives. Introduce the piperazine moiety via nucleophilic substitution or reductive amination. For example, coupling 4-(trifluoromethyl)benzaldehyde with a methylpiperazine-containing intermediate under Pd-catalyzed conditions .

Methylpiperazine Incorporation : React the benzophenone intermediate with 4-methylpiperazine in anhydrous DMF, using a coupling agent like EDC/HOBt to form the methylpiperazinomethyl linkage .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to isolate the product. Yield optimization (e.g., 60–75%) depends on reaction time and temperature control .

(Basic) How is the compound’s purity and structural integrity validated?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a C18 column (ACN/water, 0.1% TFA) with UV detection at 254 nm; purity ≥97% is typical for research-grade material .
    • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 61.71%, H: 4.89%, N: 8.00%) .
  • Structural Confirmation :
    • NMR : Key signals include δ 7.8–8.2 ppm (aromatic protons), δ 3.4–3.6 ppm (piperazine-CH2), and δ 2.3–2.5 ppm (N-methyl group) in 1^1H NMR. 13^{13}C NMR shows carbonyl signals at ~166 ppm and CF3 at ~125 ppm (q, JCFJ_{C-F} = 272 Hz) .

(Advanced) How can reaction yields be optimized when steric hindrance from the trifluoromethyl group impedes piperazine coupling?

Methodological Answer:

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with additives like K2_2CO3_3 to mitigate dehalogenation side reactions .
  • Temperature Control : Lower reaction temperatures (e.g., 80°C vs. 110°C) reduce decomposition of the trifluoromethyl group while maintaining reaction kinetics .

(Advanced) How to resolve contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

  • Assay Variability :
    • Receptor Models : Compare results across transfected HEK293 cells (overexpressing GPCRs) vs. primary neuronal cultures, as receptor density impacts ligand efficacy .
    • Control Compounds : Include reference agonists/antagonists (e.g., clozapine for 5-HT3_3 receptors) to validate assay conditions .
  • Data Normalization : Use Z-factor analysis to quantify signal-to-noise ratios and exclude assays with Z < 0.5 .

(Basic) What solvents are suitable for solubility testing and formulation?

Methodological Answer:

  • Primary Solvents : Test DMSO (for stock solutions) and ethanol/water mixtures (for in vitro assays). The compound’s logP (~3.2) suggests moderate hydrophobicity .
  • Stability Screening : Monitor degradation via HPLC after 24-hour incubation in PBS (pH 7.4) at 37°C; <5% degradation is acceptable for short-term assays .

(Advanced) What computational strategies predict interactions with kinase targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with kinase crystal structures (e.g., PDB: 3PP0 for JAK2). Focus on the ATP-binding pocket; prioritize residues with hydrophobic (e.g., Leu983) and π-stacking (Phe994) interactions .
  • QSAR Modeling : Train models on datasets (e.g., ChEMBL) using descriptors like molar refractivity and topological polar surface area. Validate with leave-one-out cross-validation (R2^2 > 0.7) .

(Advanced) How to address discrepancies in metabolic stability across species (e.g., human vs. murine microsomes)?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human vs. mouse) and NADPH. Quantify parent compound depletion via LC-MS/MS. Normalize results to positive controls (e.g., verapamil) .
  • CYP Enzyme Mapping : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolic pathways .

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